![molecular formula C11H22O4Si B14068799 3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate](/img/structure/B14068799.png)
3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate is an organic compound with the molecular formula C11H22O4Si. It is commonly used as a protecting group in organic synthesis, particularly for the protection of hydroxyl groups. The tert-butyldimethylsilyl (TBDMS) group is known for its stability under a variety of reaction conditions, making it a valuable tool in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds as follows:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is reacted with TBDMS-Cl in the presence of a base to form the TBDMS-protected intermediate.
Acetylation: The TBDMS-protected intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of fluoride ions (e.g., tetrabutylammonium fluoride) to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols.
Wissenschaftliche Forschungsanwendungen
3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in the synthesis of complex organic molecules, allowing for selective reactions at other functional groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drug candidates by protecting sensitive functional groups during multi-step synthesis.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. The compound can be deprotected under mild conditions using fluoride ions, allowing for the selective removal of the protecting group without affecting other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(Tert-butyldimethylsilyl)oxy]propanal
- 3-[(Tert-butyldimethylsilyl)oxy]propanol
- 3-[(Tert-butyldimethylsilyl)oxy]propionic acid
Uniqueness
3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate is unique due to its combination of the TBDMS protecting group with an acetate ester. This combination provides enhanced stability and selectivity in synthetic applications, making it a valuable tool for chemists working on complex organic syntheses.
Eigenschaften
Molekularformel |
C11H22O4Si |
|---|---|
Molekulargewicht |
246.37 g/mol |
IUPAC-Name |
[3-[tert-butyl(dimethyl)silyl]oxy-2-oxopropyl] acetate |
InChI |
InChI=1S/C11H22O4Si/c1-9(12)14-7-10(13)8-15-16(5,6)11(2,3)4/h7-8H2,1-6H3 |
InChI-Schlüssel |
GVYHSIKOYOZTQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(=O)CO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



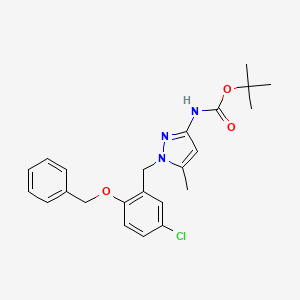


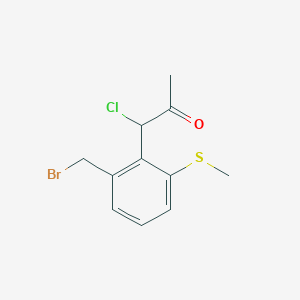
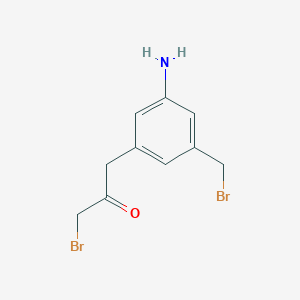
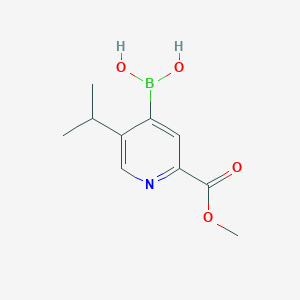
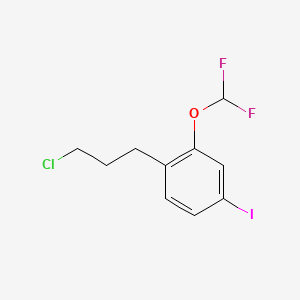
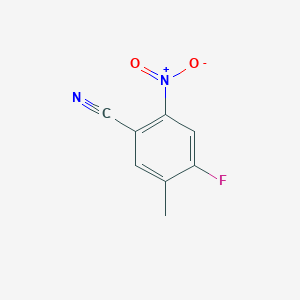
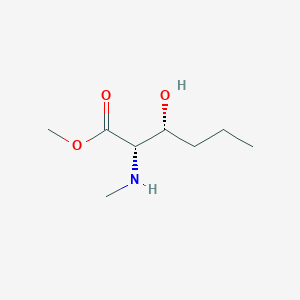
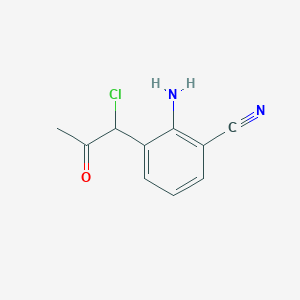
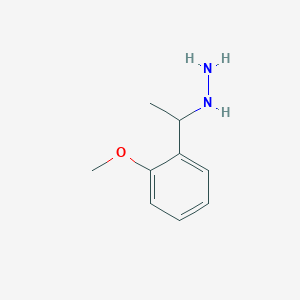
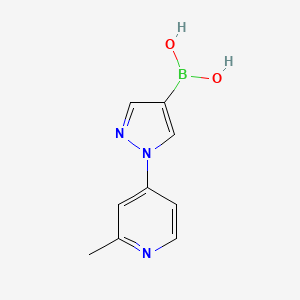
![trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B14068798.png)
